molecular formula C9H10F3NO B1320716 2-Methoxy-5-(trifluoromethyl)benzylamine CAS No. 400771-42-8

2-Methoxy-5-(trifluoromethyl)benzylamine

Cat. No.: B1320716
CAS No.: 400771-42-8
M. Wt: 205.18 g/mol
InChI Key: YZXMLHJVUWEAKE-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzylamine structure. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methoxy-5-(trifluoromethyl)benzylamine typically involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzylamine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

2-Methoxy-5-(trifluoromethyl)benzylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

2-Methoxy-5-(trifluoromethyl)benzylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

[2-methoxy-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXMLHJVUWEAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244319
Record name 2-Methoxy-5-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400771-42-8
Record name 2-Methoxy-5-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400771-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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